2-(Thiophen-2-ylmethyl)propanedioic acid
CAS No.: 4475-24-5
Cat. No.: VC21345877
Molecular Formula: C8H8O4S
Molecular Weight: 200.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4475-24-5 |
---|---|
Molecular Formula | C8H8O4S |
Molecular Weight | 200.21 g/mol |
IUPAC Name | 2-(thiophen-2-ylmethyl)propanedioic acid |
Standard InChI | InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,10)(H,11,12) |
Standard InChI Key | PGGOEUVKDHKGKQ-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CC(C(=O)O)C(=O)O |
Canonical SMILES | C1=CSC(=C1)CC(C(=O)O)C(=O)O |
Appearance | Solid powder |
2-(Thiophen-2-ylmethyl)propanedioic acid, also known as 2-(2-thienylmethyl)malonic acid, is an organic compound with the molecular formula C₈H₈O₄S. It features a thiophene ring linked to a malonic acid moiety, which contributes to its unique chemical properties and potential biological activities. This compound is of interest in organic synthesis and medicinal chemistry due to its versatility as a building block for more complex molecules.
Synthesis Methods
The synthesis of 2-(Thiophen-2-ylmethyl)propanedioic acid typically involves a Knoevenagel condensation reaction between thiophene-2-carbaldehyde and malonic acid in the presence of a base such as sodium ethoxide. This reaction is followed by decarboxylation to yield the desired product. For industrial production, optimization techniques may include the use of continuous flow reactors and efficient purification methods to enhance yield and purity.
Chemical Reactions and Applications
2-(Thiophen-2-ylmethyl)propanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of the compound, facilitating the synthesis of derivatives with enhanced properties for specific applications.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Thiophene sulfoxides or sulfones |
Reduction | Lithium aluminum hydride or sodium borohydride | Thiophene-2-methanol or thiophene-2-carbaldehyde |
Substitution | Halogens or nitrating agents under acidic conditions | Halogenated or nitrated thiophene derivatives |
Biological Activities and Research Findings
Biological Activity | Mechanism of Action | Potential Applications |
---|---|---|
Antimicrobial Activity | Inhibition of bacterial cell wall synthesis enzymes | Development of new antibiotics |
Anticancer Activity | Induction of apoptosis in cancer cells by affecting cell cycle regulation | Cancer therapy |
Industrial and Pharmaceutical Applications
In industry, this compound is utilized in developing materials with specific electronic properties, particularly in organic electronics such as OLEDs and OPVs. In pharmaceutical applications, it serves as a precursor for synthesizing compounds with therapeutic potential, including inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in inflammation and cancer progression.
Safety and Hazards
2-(Thiophen-2-ylmethyl)propanedioic acid is classified as harmful if swallowed, in contact with skin, and causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Handling requires appropriate protective measures and adherence to safety protocols.
Hazard Class | Description |
---|---|
Acute Tox. 4 | Harmful if swallowed |
Skin Irrit. 2 | Causes skin irritation |
Eye Irrit. 2 | Causes serious eye irritation |
STOT SE 3 | May cause respiratory irritation |
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